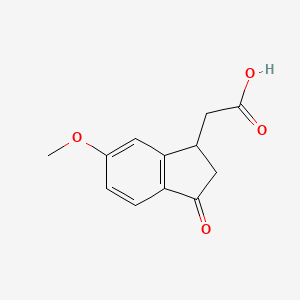

5-Methoxy-1-indanone-3-acetic acid

Description

Overview of the Indanone Chemical Class in Organic Chemistry

Indanones are a class of organic compounds characterized by a bicyclic structure where a benzene (B151609) ring is fused to a cyclopentanone (B42830) ring. hmdb.ca This core structure, known as an indanone scaffold, can have the ketone group at either position 1 or 2 of the five-membered ring, leading to 1-indanone (B140024) and 2-indanone (B58226) isomers, respectively. wikipedia.org 1-Indanone is a colorless solid and serves as a fundamental building block in the synthesis of more complex molecules. wikipedia.org The preparation of indanones can be achieved through various methods, including the oxidation of indane or indene, and the cyclization of phenylpropionic acid. wikipedia.orgnih.gov These compounds are considered aryl alkyl ketones and are a subject of interest in diverse fields of chemical research. hmdb.caselleckchem.com

Historical and Current Significance of the Indanone Core in Academic Research

The indanone scaffold has long been recognized for its versatility and is a recurring motif in natural products, pharmaceuticals, and functional materials. rsc.org Its significance is underscored by the numerous synthetic methods developed for its construction, a topic of continuous investigation since the 1920s. nih.gov A major breakthrough that highlighted the importance of the indanone core was the development of Donepezil (B133215), a drug used for Alzheimer's disease, which is derived from an indanone structure. nih.gov This has spurred considerable research into indanone derivatives for their potential in treating neurodegenerative diseases. nih.gov

Modern research continues to explore the utility of the indanone core. For instance, transition-metal-catalyzed annulation reactions are a recent focus for constructing the 1-indanone skeleton. rsc.org Furthermore, the development of more environmentally friendly "green" synthesis methods, such as those using microwave assistance or ultrasound, is an active area of investigation for producing indanone derivatives. mdpi.com The biological activities of indanone derivatives are extensive, with studies revealing their potential as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents. nih.gov

Specific Context of 5-Methoxy-1-indanone-3-acetic Acid within Indanone Derivatives and Related Structures

This compound is a specific derivative of the 1-indanone scaffold. Its chemical structure features a methoxy (B1213986) group (-OCH3) attached to the 5th position of the benzene ring and an acetic acid group (-CH2COOH) at the 3rd position of the cyclopentanone ring. sigmaaldrich.com This compound is also known by its synonym, 6-Methoxy-3-oxo-1-indanacetic acid. chemicalbook.comscbt.com

From a research perspective, derivatives of this compound have been identified as potent inhibitors of the chymotrypsin-like activity of the 20S proteasome. sigmaaldrich.com It is important to distinguish this compound from structurally related but distinct molecules that are also subjects of research, such as 5-methoxyindole-3-acetic acid. nih.govnih.gov While both contain a methoxy and an acetic acid group, the core ring structure is different (indanone vs. indole). Similarly, 5-methoxy-2-methyl-3-indole acetic acid, a metabolite of indomethacin (B1671933), is another related but separate entity. nih.gov

The physical and chemical properties of this compound have been documented, providing a basis for its use in research settings.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₄ | sigmaaldrich.comchemicalbook.comscbt.com |

| Molecular Weight | 220.22 g/mol | sigmaaldrich.comchemicalbook.comscbt.com |

| CAS Number | 24467-92-3 | sigmaaldrich.comchemicalbook.comscbt.com |

| Appearance | Powder | sigmaaldrich.comchemicalbook.comebay.comebay.com |

| Melting Point | 139-144 °C | sigmaaldrich.comchemicalbook.com |

| Boiling Point | 429 °C | chemicalbook.com |

| Density | 1.286 g/cm³ | chemicalbook.com |

| Solubility | Soluble in chloroform | sigmaaldrich.comchemicalbook.com |

This table summarizes key data points for this compound, facilitating its identification and use in a laboratory context. The compound is typically supplied as a technical grade powder for research and development purposes. ebay.comebay.com

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methoxy-3-oxo-1,2-dihydroinden-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-16-8-2-3-9-10(6-8)7(4-11(9)13)5-12(14)15/h2-3,6-7H,4-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTZOFGBBCMWEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)CC2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20947362 | |

| Record name | (6-Methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24467-92-3 | |

| Record name | 2,3-Dihydro-6-methoxy-3-oxo-1H-indene-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24467-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indene-1-acetic acid, 2,3-dihydro-6-methoxy-3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024467923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6-Methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methoxy 1 Indanone 3 Acetic Acid and Its Analogs

Classical Approaches for Indanone-3-acetic Acid Scaffold Construction

The formation of the indanone-3-acetic acid scaffold is a critical step that has been approached through several established organic reactions. These methods often involve the creation of the core indanone ring system, with subsequent or concurrent introduction of the acetic acid moiety.

Cyclization Reactions of β-Phenylglutaric Acid Derivatives

One classical approach to constructing the indanone-3-acetic acid framework involves the intramolecular cyclization of β-phenylglutaric acid derivatives. A notable example is the synthesis of indanone-3-acetic acid derivatives starting from 3-hydroxy-4-methoxy benzaldehyde. This multi-step process begins with the conversion of the starting benzaldehyde to a bis(acetoacetate), which is then hydrolyzed to yield the corresponding β-phenylglutaric acid. The crucial step is the subsequent cyclization of this intermediate to form the desired indanone-3-acetic acid structure wikipedia.org. This method highlights the utility of building a precursor molecule with the necessary carbon framework that can then be induced to form the bicyclic indanone system.

Application of Friedel-Crafts Acylation and Alkylation Reactions

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and has been widely applied to the synthesis of indanones wikipedia.org. This electrophilic aromatic substitution reaction can be utilized in an intramolecular fashion to form the five-membered ring of the indanone core. Typically, a 3-arylpropionic acid or its corresponding acyl chloride is treated with a Lewis acid or a strong protic acid to initiate cyclization researchgate.netnih.gov. For instance, the intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl)propionic acid has been studied under various conditions to yield the corresponding indanone nih.gov.

The reaction conditions for Friedel-Crafts acylation can be harsh, often requiring stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃) wikipedia.orgorgsyn.org. However, research has focused on developing milder and more catalytic versions of this reaction. The use of solid acid catalysts and alternative reaction media, such as ionic liquids, aims to create more environmentally benign processes nih.gov.

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation for Indanone Synthesis

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| Polyphosphoric acid | 3-Arylpropionic acids | 1-Indanones | Good to excellent | bath.ac.uk |

| Tb(OTf)₃ | 3-Arylpropionic acids | 1-Indanones | Moderate to good | researchgate.net |

| [ReBr(CO)₅] | 3',4'-Dimethoxy-3-phenylpropionyl chloride | 5,6-Dimethoxy-1-indanone | 80 | oup.com |

| Metal triflates in deep eutectic solvents | 3-Arylpropionic acids | 1-Indanones | Good to excellent | nih.gov |

Nazarov Reaction and Related Cyclizations in Indanone Synthesis

The Nazarov cyclization is another powerful tool for the synthesis of five-membered rings, specifically cyclopentenones bath.ac.ukbeilstein-journals.org. This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone bath.ac.ukbeilstein-journals.org. While the classical Nazarov reaction leads to cyclopentenones, modifications and strategic substrate design can lead to the formation of indanone frameworks. For example, an aryl vinyl ketone can undergo a photo-Nazarov cyclization to produce an indanone core orgsyn.org.

The reaction is typically promoted by protic or Lewis acids bath.ac.uk. The choice of acid can significantly influence the reaction's efficiency and regioselectivity, particularly in cases where the aromatic ring is substituted. For instance, the use of polyphosphoric acid (PPA) with varying phosphorus pentoxide (P₂O₅) content can direct the cyclization to favor the formation of indanones with specific substitution patterns d-nb.info.

Targeted Synthesis of 5-Methoxy-1-indanone-3-acetic Acid

The specific synthesis of this compound requires careful consideration of regioselectivity due to the directing effects of the methoxy (B1213986) group on the aromatic ring.

Multi-Step Synthetic Pathways from Aromatic Precursors

A common and effective strategy for the synthesis of 5-methoxy-1-indanone (B147253) involves the intramolecular Friedel-Crafts cyclization of 3-(3-methoxyphenyl)propanoic acid. This precursor can be prepared from readily available aromatic starting materials like anisole. For example, a synthetic route can commence with the Friedel-Crafts acylation of anisole with 3-chloropropionyl chloride, catalyzed by a Lewis acid such as aluminum chloride, to form 3-chloro-4'-methoxypropiophenone. This intermediate can then undergo an intramolecular Friedel-Crafts alkylation to yield the desired 5-methoxy-1-indanone google.com.

Another approach starts with 3-methoxyphenylpropionic acid, which upon treatment with polyphosphoric acid at elevated temperatures, undergoes cyclization to afford 5-methoxy-1-indanone bath.ac.uk. Once the 5-methoxy-1-indanone core is established, the acetic acid side chain can be introduced at the 3-position through various synthetic transformations.

Table 2: Key Synthetic Intermediates and Precursors

| Starting Material | Key Intermediate(s) | Target Scaffold |

| 3-Hydroxy-4-methoxy benzaldehyde | β-(4-hydroxy-3-methoxyphenyl)glutaric acid | Indanone-3-acetic acid |

| Anisole | 3-Chloro-4'-methoxypropiophenone, 3-(3-methoxyphenyl)propanoic acid | 5-Methoxy-1-indanone |

| 3-Methoxyphenylpropionic acid | - | 5-Methoxy-1-indanone |

Catalytic Systems and Optimized Reaction Conditions for Directed Functionalization

The regiochemical outcome of the cyclization to form 5-methoxy-1-indanone is crucial. The electron-donating nature of the methoxy group directs electrophilic attack to the ortho and para positions. In the intramolecular Friedel-Crafts cyclization of 3-(3-methoxyphenyl)propanoic acid, cyclization can potentially occur at either the 2- or 6-position relative to the methoxy group. The formation of the 5-methoxy isomer is generally favored.

The choice of catalyst and reaction conditions plays a significant role in optimizing the yield and regioselectivity. Polyphosphoric acid (PPA) is a commonly used reagent for this transformation, and its composition can be fine-tuned. It has been demonstrated that PPA with a higher P₂O₅ content (83%) promotes the formation of the 5-methoxy-indanone isomer d-nb.info. In contrast, PPA with a lower P₂O₅ content can lead to the formation of the 7-methoxy isomer.

Modern approaches have focused on the use of catalytic systems to improve the efficiency and environmental footprint of these reactions. Metal triflates, such as terbium triflate (Tb(OTf)₃), have been shown to catalyze the dehydrative cyclization of 3-arylpropionic acids, although often at high temperatures researchgate.net. The development of milder catalytic systems, potentially involving transition metals or novel Lewis acids, remains an active area of research to achieve high yields and selectivity under more benign conditions. For instance, the use of a chiral (salen)Cr(III) complex in conjunction with BF₃·OEt₂ has been shown to be effective for intramolecular Friedel-Crafts cyclizations of certain substrates, suggesting the potential for developing asymmetric syntheses of indanone derivatives orgsyn.orgbath.ac.uk.

Derivatization Strategies for this compound Analogs

The structural framework of this compound, featuring a ketone, a carboxylic acid, and an aromatic ring, presents multiple avenues for chemical modification. These modifications are crucial for developing analogs with tailored properties. Derivatization strategies often focus on introducing new functional groups, altering existing ones through chemoselective reactions, and employing modern synthetic techniques to enhance efficiency and yield.

The introduction of nitrogen-containing functional groups such as amines and hydrazines can significantly alter the physicochemical and biological properties of the parent molecule. These modifications typically target the two primary reactive sites: the C1-ketone and the C3-acetic acid moiety.

Amine Introduction:

Amide Formation: The carboxylic acid group is a prime site for derivatization. It can be readily converted into an amide by coupling with various primary or secondary amines. This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride or using standard peptide coupling reagents. This approach has been used to synthesize di- and tripeptide benzamides from this compound, which act as potent and selective inhibitors of the 20S proteasome's chymotrypsin-like activity. sigmaaldrich.com

Reductive Amination: The ketone at the C1 position can be converted to an amine through reductive amination. This process involves the initial formation of an imine or enamine by reacting the ketone with an amine, which is then reduced in situ to the corresponding amine.

Hydrazine and Hydrazide Moieties:

Hydrazone Formation: The C1-ketone can react with hydrazine or its derivatives (e.g., phenylhydrazine) to form hydrazones. This condensation reaction introduces a C=N-N linkage.

Hydrazide Synthesis: The carboxylic acid can be reacted with hydrazine hydrate to form the corresponding acyl hydrazide. ekb.egresearchgate.net These hydrazides are versatile intermediates themselves, capable of undergoing further cyclization reactions to form various heterocyclic systems, such as pyridazinones or triazoles. ekb.egresearchgate.net

Other Functional Moieties:

Suzuki-Miyaura Coupling: To modify the aromatic ring, a halogenated precursor (e.g., a bromo-indanone) can be used. The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating carbon-carbon bonds by reacting the halogenated indanone with various boronic acids. researchgate.net This allows for the introduction of a wide array of aryl or heteroaryl substituents onto the benzene (B151609) ring of the indanone scaffold, significantly diversifying the available analogs. researchgate.net For instance, the reaction of 5-bromo-1-indanone with phenylboronic acid, 4-methoxyphenylboronic acid, and others has been successfully demonstrated. researchgate.net

Table 1: Examples of Functional Moiety Introduction

| Target Site | Reagent | Functional Group Introduced | Product Class |

|---|---|---|---|

| C3-Carboxylic Acid | Amine (R-NH₂) + Coupling Agent | Amide | Carboxamide |

| C1-Ketone | Hydrazine (H₂NNH₂) | Hydrazone | Hydrazone |

| C3-Carboxylic Acid | Hydrazine Hydrate | Hydrazide | Acyl Hydrazide |

| Aromatic Ring (Bromo-substituted) | Aryl Boronic Acid + Pd Catalyst | Aryl Group | Aryl-substituted Indanone |

The presence of multiple functional groups in this compound necessitates chemoselective approaches to modify one site without affecting another. mdpi.com Functional group interconversions are standard synthetic transformations that further expand the range of accessible derivatives.

Chemoselective Strategies: A key challenge is the selective transformation of either the C1-ketone or the carboxylic acid. One reported strategy for achieving such selectivity in related molecules involves the in situ protection of the more reactive carbonyl group, followed by the reduction of the less reactive one. mdpi.com For example, the ketone could be selectively protected as a ketal, allowing for transformations on the carboxylic acid. Conversely, the carboxylic acid could be converted to an ester to prevent its interference in reactions targeting the ketone.

Functional Group Interconversions (FGI):

At the Carboxylic Acid Site:

Esterification: The carboxylic acid can be converted to an ester through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst).

Reduction to Alcohol: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Halogenation: Conversion to an acyl halide (e.g., using thionyl chloride) creates a highly reactive intermediate for further synthesis. vanderbilt.edu

At the Ketone Site:

Reduction to Alcohol: The ketone can be selectively reduced to a secondary alcohol using milder reducing agents like sodium borohydride (NaBH₄).

Wittig Reaction: The ketone can be converted to an alkene through a Wittig reaction, allowing for the introduction of a carbon-carbon double bond.

At the Methoxy Group:

Demethylation: The methoxy group on the aromatic ring can be cleaved to yield a phenol using reagents like boron tribromide (BBr₃). This phenolic hydroxyl group can then serve as a handle for further functionalization, such as ether or ester formation.

Table 2: Summary of Functional Group Interconversions

| Starting Group | Reagent(s) | Resulting Group |

|---|---|---|

| Carboxylic Acid | R-OH, H⁺ | Ester |

| Carboxylic Acid | LiAlH₄ | Primary Alcohol |

| Ketone | NaBH₄ | Secondary Alcohol |

| Ketone | Ph₃P=CHR (Wittig Reagent) | Alkene |

| Methoxy Ether | BBr₃ | Phenol |

In line with the principles of green chemistry, ultrasound irradiation has emerged as a non-conventional energy source to promote organic reactions. acs.org This technique has been successfully applied to the synthesis of various indanone derivatives, offering significant advantages over conventional methods. acs.orgnih.govacs.org

The application of an ultrasonic probe serves as an efficient activation method that can lead to shorter reaction times and improved yields. acs.org For example, in the synthesis of 2-benzylidene-1-indanone (B110557) derivatives, the use of ultrasound allowed the compounds to be obtained more rapidly and in better yields compared to traditional thermal methods. acs.org The benefits of sonochemistry are attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid—which generates localized hot spots with extreme temperatures and pressures, enhancing reaction rates and efficiency. acs.org

This methodology is broadly applicable and can be employed for various reactions in the synthesis of indanone analogs, including condensation and cyclization reactions. acs.org Its alignment with sustainability and green synthesis principles makes it an attractive approach for the efficient production of diverse libraries of this compound analogs. acs.org Studies have shown that inhibitors synthesized via ultrasound-assisted methods can achieve high efficiencies. nih.govacs.org

Table 3: Comparison of Synthetic Methods for Indanone Derivatives

| Method | Key Features | Advantages |

|---|---|---|

| Conventional Heating | Relies on thermal energy transfer. | Well-established and widely used. |

| Ultrasound-Assisted | Uses high-frequency sound waves (acoustic cavitation). acs.org | Shorter reaction times, higher yields, energy efficiency, environmentally friendly. acs.org |

Pharmacological Spectrum and Biological Activities of 5 Methoxy 1 Indanone 3 Acetic Acid Derivatives

Anti-inflammatory Properties

The anti-inflammatory potential of 5-methoxy-1-indanone-3-acetic acid derivatives has been investigated through their ability to modulate key inflammatory pathways and mediators. While direct studies on this specific parent compound are limited, research on structurally related indanone and indole (B1671886) acetic acid derivatives provides a strong rationale for their anti-inflammatory capacity.

In Vitro Inhibition of Inflammatory Mediators (e.g., TNF-α, IL-6, Nitric Oxide)

The overproduction of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) is a hallmark of chronic inflammatory conditions. Research into compounds structurally related to this compound has demonstrated their potential to inhibit these key molecules.

For instance, a study on 2-benzylidene-1-indanone (B110557) derivatives, which share the core indanone structure, revealed significant inhibitory effects on the release of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. scienceopen.com One derivative, in particular, showed a promising inhibition of TNF-α expression at 83.73%, although its potency against IL-6 was lower at 69.28%. scienceopen.com This suggests that modifications to the indanone scaffold can modulate the inhibitory activity against specific cytokines.

Furthermore, indole-3-acetic acid (IAA), which shares the acetic acid moiety, has been shown to significantly ameliorate LPS-induced expression of IL-1β and IL-6. mdpi.comnih.gov It also effectively reduces the generation of reactive oxygen species (ROS) and nitric oxide (NO). mdpi.comnih.gov The inhibition of NO production is a critical aspect of anti-inflammatory activity, as excessive NO contributes to tissue damage in inflammatory conditions. The ability of IAA to mitigate the expression of these pro-inflammatory cytokines and NO highlights a potential mechanism of action for its derivatives. mdpi.comnih.gov

Modulation of Pro-inflammatory Enzymes (e.g., iNOS, COX-2, COX-1)

The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key players in the inflammatory cascade, responsible for the production of NO and prostaglandins, respectively. The selective inhibition of these enzymes is a primary target for anti-inflammatory drug development.

While direct data on this compound is not available, studies on related indole acetic acid derivatives, such as indomethacin (B1671933), have shown potent inhibitory effects on both COX-1 and COX-2 enzymes. nih.gov The inhibition of these enzymes is a well-established mechanism for reducing inflammation. nih.gov Research on other indanone derivatives has also pointed towards COX inhibition as a likely mechanism for their anti-inflammatory effects. researchgate.net

Mechanistic Insights into Anti-inflammatory Pathways (e.g., NF-κB, Nrf2 Signaling)

The anti-inflammatory effects of various compounds are often mediated through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. The NF-κB pathway is a central regulator of pro-inflammatory gene expression, while the Nrf2 pathway is a critical regulator of the antioxidant response, which can counteract inflammation. researchgate.netnih.gov

Studies on indole-3-acetic acid (IAA) have shown that it can mitigate the LPS-triggered nuclear translocation of the NF-κB p65 subunit. mdpi.comnih.gov This inhibition of NF-κB activation is a crucial mechanism for its anti-inflammatory effects. mdpi.comnih.gov Furthermore, IAA has been observed to up-regulate heme oxygenase-1 (HO-1), a key antioxidant enzyme whose expression is controlled by Nrf2. mdpi.comnih.gov This suggests that IAA may exert its anti-inflammatory and antioxidant effects through the activation of the Nrf2 pathway.

The NSAID indomethacin, an indole acetic acid derivative, has also been shown to activate Nrf2 target genes. nih.gov This activation is dependent on the modification of cysteine 151 of KEAP1, a protein that regulates Nrf2. nih.gov The ability of indomethacin to engage the Nrf2 pathway provides a cytoprotective and anti-inflammatory mechanism that is independent of its COX-inhibitory activity. nih.gov These findings suggest that derivatives of this compound may also modulate these critical anti-inflammatory and antioxidant pathways.

Preclinical Evaluation in Animal Models of Inflammation (e.g., Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a widely used preclinical assay to evaluate the anti-inflammatory activity of novel compounds. nih.gov Research has demonstrated that derivatives of indan-1-acetic acid exhibit significant anti-inflammatory effects in this model.

A study investigating 6-methoxyindan-1-acetic acid and 5,6-dimethoxyindan-1-acetic acid, which are closely related to the subject compound, found that they possess high anti-inflammatory activity. nih.gov The ethyl ester derivatives of these acids were shown to have anti-inflammatory potency almost equal to that of the parent acids and the standard anti-inflammatory drug phenylbutazone. nih.gov Importantly, these ester derivatives were also found to be significantly less ulcerogenic, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov This highlights the potential for developing safer and effective anti-inflammatory agents from this class of compounds.

Neurodegenerative Disease Therapeutics

The potential therapeutic application of this compound derivatives extends to the field of neurodegenerative diseases, particularly Alzheimer's disease. The primary strategy in this area has been the inhibition of cholinesterase enzymes.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic approach for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Derivatives of the indanone scaffold have been extensively studied as potent inhibitors of these enzymes.

Numerous studies have reported the synthesis and evaluation of indanone derivatives with significant AChE and BChE inhibitory activity. nih.govnih.govnih.govresearchgate.netresearchgate.net For instance, a series of indanone derivatives containing meta/para-substituted aminopropoxy benzyl/benzylidene moieties were synthesized and showed inhibitory potencies (IC50 values) ranging from 0.12 to 11.92 μM against AChE and 0.04 to 24.36 μM against BChE. nih.gov Another study on 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (a donepezil (B133215) analogue) demonstrated an exceptionally potent AChE inhibition with an IC50 value of 5.7 nM and a high selectivity for AChE over BChE. nih.gov

The following table summarizes the cholinesterase inhibitory activities of various indanone derivatives from different studies.

Modulation of Monoamine Oxidases (MAO-A and MAO-B)

Derivatives of this compound have demonstrated notable potential as modulators of monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters and are significant targets in the treatment of neurodegenerative diseases and depression. nih.govresearchgate.net Research has shown that the 1-indanone (B140024) scaffold is a promising structural basis for the development of potent and reversible MAO inhibitors. nih.gov

Specifically, studies on various 1-indanone derivatives have revealed their inhibitory activity against both MAO-A and MAO-B isoforms. nih.govnih.gov For instance, certain C6-substituted indanones have been identified as particularly potent and selective MAO-B inhibitors, with IC50 values in the nanomolar range (0.001 to 0.030 μM). nih.gov In contrast, C5-substituted indanone derivatives, which would be more structurally analogous to this compound, have been found to be comparatively weaker MAO-B inhibitors. nih.gov Nevertheless, some 1-indanone and related indane derivatives, while being selective for MAO-B, also exhibit potent inhibition of MAO-A, with some compounds showing IC50 values below 0.1 μM. nih.gov

The introduction of a methoxy (B1213986) group on the A-ring of the indanone structure has been shown to significantly enhance MAO-B inhibition. nih.gov The mode of inhibition for selected 1-indanone derivatives has been determined to be competitive and reversible. nih.gov This characteristic is advantageous as it may lead to fewer side effects compared to irreversible MAO inhibitors. The potential of these compounds as leads for therapies targeting neurodegenerative disorders like Parkinson's disease is significant. nih.govnih.gov

Table 1: MAO Inhibitory Activity of Selected Indanone Derivatives

| Compound Type | Target | Potency (IC50) | Selectivity | Mode of Inhibition | Reference |

|---|---|---|---|---|---|

| C6-Substituted Indanones | MAO-B | 0.001 - 0.030 μM | High for MAO-B | Competitive, Reversible | nih.gov |

| C5-Substituted Indanones | MAO-B | Weaker than C6-substituted | - | - | nih.gov |

| 2-Heteroarylidene-1-indanones | MAO-B | 0.0044 - 1.53 μM | MAO-B selective | - | nih.gov |

| 2-Heteroarylidene-1-indanones | MAO-A | As low as 0.061 μM | Lower potency than for MAO-B | - | nih.gov |

| Indole-based Phenylallylidene Derivatives | MAO-B | IHC3: 1.672 μM | SI >23.92 | - | nih.gov |

Neuroprotective Efficacy in Models of Alzheimer's and Parkinson's Diseases

The neuroprotective potential of this compound derivatives has been explored in the context of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. nih.govresearchgate.netnih.gov The multifactorial nature of these diseases necessitates the development of multi-target-directed ligands, and indanone derivatives have emerged as promising candidates. nih.gov

In models relevant to Alzheimer's disease, certain indanone derivatives have demonstrated a range of beneficial activities. nih.govnih.gov These include the inhibition of cholinesterases (both acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE), which are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.gov Notably, some derivatives exhibit inhibitory activity against AChE in the nanomolar range, comparable to the clinically used drug donepezil. nih.gov Furthermore, these compounds have been shown to significantly inhibit the self-assembly of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology, and can even promote the disassembly of pre-formed Aβ oligomers. nih.govresearchgate.net The antioxidant properties of these derivatives also contribute to their neuroprotective profile. nih.gov Importantly, selected compounds have demonstrated the ability to cross the blood-brain barrier in vitro, a critical prerequisite for centrally acting drugs. nih.gov

In the context of Parkinson's disease, the MAO-B inhibitory action of indanone derivatives is particularly relevant, as this enzyme is involved in the degradation of dopamine (B1211576). nih.govnih.gov By inhibiting MAO-B, these compounds can help to maintain dopamine levels in the brain, which are depleted in Parkinson's disease. nih.gov The development of fluorinated indanone-based derivatives is also being pursued for the imaging of MAO-B in the brain using positron emission tomography (PET), which could aid in diagnosis and monitoring of the disease. bg.ac.rs Hybrids of indanone/benzofuranone and piperidine (B6355638) have also been synthesized and have shown neuroprotective effects in models of ischemia-reperfusion injury, further highlighting the therapeutic potential of the indanone scaffold for neurological disorders. nih.gov

Anticancer and Antitumor Potentials

Inhibition of Cellular Proliferation and Induction of Apoptosis

Derivatives of this compound have demonstrated significant potential as anticancer agents through their ability to inhibit cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines. rsc.orgnih.govnih.gov The indanone scaffold has been a focus of research for developing novel antiproliferative compounds. rsc.org

Studies on indanocine, a substituted indanone, and its analogues have shown potent antiproliferative activity against a wide range of tumor cell lines, with a mean GI50 (the concentration required to inhibit 50% of cell growth) of less than 20 nM. rsc.org These compounds are also effective against multidrug-resistant cancer cell lines. rsc.org The mechanism of action for some of these derivatives involves the destabilization of microtubules, which are essential components of the cell's cytoskeleton and play a critical role in cell division. rsc.orgnih.gov By binding to the colchicine (B1669291) binding site of tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis. rsc.orgnih.gov

Furthermore, certain indanone derivatives have been shown to induce apoptosis through various molecular pathways. For example, some compounds trigger apoptosis by increasing the levels of pro-apoptotic proteins like Bax and Caspase-3, while decreasing the expression of anti-apoptotic proteins such as Bcl-2. nih.govconsensus.app In some cancer cell lines, indanone-based compounds have been observed to cause cell cycle arrest at the G2/M phase, which is consistent with their mechanism of microtubule disruption. nih.gov

Targeted Enzyme Inhibition (e.g., Akt Kinase, Cathepsins)

In addition to their effects on microtubules, derivatives of this compound have been investigated for their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. One such target is Akt kinase, a key component of the PI3K/Akt signaling pathway, which is frequently overactive in many types of cancer and promotes cell growth, proliferation, and survival. nih.govconsensus.apprsc.org

Researchers have developed arylidene indanone derivatives that act as allosteric inhibitors of Akt kinase. nih.govconsensus.app Unlike ATP-competitive inhibitors that bind to the highly conserved ATP binding site, these allosteric inhibitors bind to a different, non-catalytic pocket of the enzyme. nih.govconsensus.app This can lead to greater selectivity and potentially fewer side effects. One such derivative, FCX-146, was identified as a potent second-generation arylidene indanone compound that effectively inhibits Akt activation. nih.govconsensus.app Molecular dynamics simulations have confirmed the stable binding of this compound to the allosteric pocket of Akt. nih.govconsensus.app

The inhibition of Akt by these indanone derivatives leads to downstream effects such as decreased phosphorylation of mTOR and GSK3β, which are also involved in cell growth and survival pathways. nih.govconsensus.app This targeted inhibition of the PI3K/Akt/mTOR pathway represents a promising strategy for cancer therapy. nih.gov While the provided search results focus heavily on Akt kinase inhibition, the potential for indanone derivatives to inhibit other enzymes like cathepsins, which are involved in tumor invasion and metastasis, remains an area of interest for future research.

Efficacy against Specific Malignancies (e.g., Non-Small Cell Lung Carcinoma, Prostate Cancer, Breast Cancer)

Derivatives of this compound and related indanone compounds have shown promising efficacy against a variety of specific cancers, including non-small cell lung carcinoma (NSCLC), prostate cancer, and breast cancer. nih.govnih.govbeilstein-journals.orgnih.gov

In the context of NSCLC, an allosteric inhibitor of Akt, 2-arylidene-4, 7-dimethyl indan-1-one (FXY-1), has demonstrated promising activity in several lung cancer models. nih.gov This has led to the development of more potent second-generation derivatives like FCX-146. nih.govconsensus.app

For prostate cancer, which is a leading cause of cancer-related deaths in men, novel therapies are urgently needed due to issues of drug resistance with existing treatments. nih.gov A quinoline (B57606) derivative, IND-2, has been shown to significantly inhibit the proliferation of prostate cancer cell lines PC-3 and DU-145, with IC50 values of 3 µM and 3.5 µM, respectively. nih.gov This compound was found to induce apoptosis in PC-3 cells, as evidenced by the loss of mitochondrial membrane potential and increased expression of cleaved caspases-3 and -7, and cleaved PARP. nih.gov

In the case of breast cancer, 2-benzylidene-1-indanones have exhibited strong cytotoxicity against the MCF-7 human breast cancer cell line, with IC50 values in the nanomolar range. beilstein-journals.org These compounds also inhibit tubulin polymerization, a key mechanism of their anticancer action. beilstein-journals.org Furthermore, a novel spiro-oxindole derivative has been shown to inhibit the growth of breast cancer cells by restoring the function of the tumor suppressor protein p53. nih.gov This compound was found to inhibit the Mdm2-p53 interaction, leading to the activation of p53 and the induction of apoptosis. nih.gov

Table 2: Anticancer Activity of Indanone Derivatives Against Specific Malignancies

| Compound/Derivative | Cancer Type | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| 2-arylidene-4, 7-dimethyl indan-1-one (FXY-1) & FCX-146 | Non-Small Cell Lung Carcinoma | Allosteric inhibition of Akt kinase | Promising activity in lung cancer models; FCX-146 is a more potent derivative. | nih.govconsensus.app |

| IND-2 (Quinoline derivative) | Prostate Cancer (PC-3, DU-145) | Induction of oxidative stress, apoptosis, and inhibition of topoisomerase II | Significantly inhibited proliferation with IC50 values of 3 µM and 3.5 µM. | nih.gov |

| 2-Benzylidene-1-indanones | Breast Cancer (MCF-7) | Inhibition of tubulin polymerization | Strong cytotoxicity with IC50 values in the nanomolar range. | beilstein-journals.org |

| Spiro-oxindole derivative G613 | Breast Cancer | Restoration of p53 function | Inhibited Mdm2-p53 interaction, leading to apoptosis. | nih.gov |

Antimicrobial Activities

The indanone scaffold, including derivatives of this compound, has been investigated for its antimicrobial properties. jocpr.comresearchgate.netsci-hub.sejocpr.com Naturally occurring 1-indanone derivatives, known as pterosins, have been shown to possess antimicrobial activity. jocpr.com For instance, an indanone isolated from the cyanobacterium Nostoc commune exhibited antibacterial properties. jocpr.com

Synthetic derivatives of indanone acetic acid have been synthesized and screened for their activity against both gram-positive and gram-negative bacteria, as well as fungal strains. jocpr.comjocpr.com These studies have employed methods such as the zone of inhibition and determination of minimum inhibitory concentration (MIC) values. jocpr.com The results have indicated that some of these synthesized compounds show satisfactory antimicrobial and antifungal activity. jocpr.comjocpr.com

Specifically, methoxy-4'-amino chalcone (B49325) derivatives, which share structural similarities with indanones, have been designed as potential antimicrobial agents. researchgate.net One such compound, (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, demonstrated strong activity, comparable to the sulfonamide antibiotics sulfamerazine (B1682647) and sulfadiazine. researchgate.net These compounds were designed to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid biosynthesis in microorganisms. researchgate.net In silico docking studies have supported this proposed mechanism of action, showing that these compounds have a higher affinity for the DHPS of Staphylococcus aureus than that of Escherichia coli. researchgate.net

Table 3: Antimicrobial Activity of Indanone and Related Derivatives

| Compound/Derivative | Microbial Target | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Indanone from Nostoc commune | Bacteria | Exhibited antibacterial activity. | Not specified. | jocpr.com |

| Synthetic Indanone Acetic Acid Derivatives | Gram-positive and gram-negative bacteria, fungal strains | Showed satisfactory antimicrobial and antifungal activity. | Not specified. | jocpr.comjocpr.com |

| (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | Escherichia coli, Staphylococcus aureus, Candida albicans | Strong activity, comparable to sulfamerazine and sulfadiazine. | Competitive inhibition of dihydropteroate synthase (DHPS). | researchgate.net |

Other Significant Biological Activities

Beyond their antimicrobial effects, derivatives of this compound and related indanones have shown potential in several other key therapeutic areas.

Indane derivatives are widely recognized for possessing a spectrum of biological activities, including analgesic effects. researchgate.netnih.gov The analgesic properties of these compounds are often evaluated using established models such as the acetic acid-induced writhing test and the hot plate test in animal models. rjptonline.org The acetic acid test induces a pain response through chemical irritation and the release of inflammatory mediators, making it a standard screening method for potential pain-relieving drugs. While specific data on this compound is part of broader research, the general class of indanone derivatives is consistently cited for its analgesic potential. researchgate.netbeilstein-journals.orgnih.gov

Malaria remains a significant global health issue, and the search for new, effective antimalarial agents is critical. nih.gov 1-Indanone derivatives have been identified as possessing antimalarial activity. beilstein-journals.org Research into benzocycloalkanone derivatives, which includes the indanone structure, has shown that these compounds can be effective antimalarial agents. nih.gov

A study on a series of these derivatives found that their mechanism may involve the inhibition of β-hematin formation, a crucial detoxification process for the malaria parasite. nih.gov Several compounds demonstrated significant activity in this in vitro assay. nih.gov Subsequent in vivo testing in a rodent malaria model showed that specific indanone derivatives could reduce parasitemia. The study also noted that the presence of methoxyl groups on the indanone ring appears to be important for the antiparasitic activity. nih.gov

Table 2: Antimalarial Activity of Indanone Derivatives

| Activity Type | Finding | Note | Reference |

|---|---|---|---|

| In Vitro | Inhibition of β-hematin formation | Compounds 10, 11, and 12 showed >50% inhibition. | nih.gov |

| In Vivo | Reduction of parasitemia in mice | Compounds 10, 11, and 12 marginally reduced parasitemia. | nih.gov |

| Structure-Activity Relationship | Importance of methoxyl groups | Disubstitution with methoxyl groups on the indanone ring appears to play an important role in activity. | nih.gov |

An indanone derivative isolated from the plant Fernandoa adenophylla has demonstrated significant anti-diabetic potential in vitro. The primary mechanism identified was the enhancement of glucose uptake by yeast cells.

In the study, the indanone derivative significantly increased glucose uptake in a dose-dependent manner. At concentrations from 5 to 100 µM, the glucose uptake by yeast cells rose from 5.16% to 76.59%. In silico docking studies suggest that this effect may be due to the compound's interaction with key amino acid residues of 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK), a critical regulator of cellular energy metabolism. These findings position indanone derivatives as promising candidates for further investigation as anti-diabetic agents.

Inhibition of 20S Proteasome Chymotrypsin-like Activity

Derivatives of this compound have been identified as potent and selective inhibitors of the chymotrypsin-like activity of the 20S proteasome. nih.govnih.gov The 20S proteasome is a critical cellular component responsible for degrading damaged or unnecessary proteins, and its chymotrypsin-like activity is one of its three major proteolytic activities.

Research has shown that coupling the 5-methoxy-1-indanone (B147253) head group to di- and tripeptides results in potent inhibitors of the 20S proteasome. nih.gov A study published in Bioorganic & Medicinal Chemistry Letters described a series of 5-methoxy-1-indanone dipeptide benzamides that demonstrated high selectivity for the chymotrypsin-like activity. nih.gov These compounds represent a significant development as they were among the first proteasome inhibitors to exhibit such high selectivity. nih.gov

The structural class of N- and C-terminally capped dipeptides, which includes the 5-methoxy-1-indanone-dipeptide benzamide, has been independently verified as effective proteasome inhibitors. nih.gov Molecular modeling suggests that these compounds are likely to interact non-covalently with the active sites of the proteasome. nih.gov

Below is a table of selected compounds from this class and their reported activity.

| Compound Name | Structure | Activity Notes |

| This compound | C12H12O4 | Parent compound for the series of inhibitors. nih.gov |

| 5-Methoxy-1-indanone dipeptide benzamides | A 5-methoxy-1-indanone head group coupled to dipeptides. | Potent and selective inhibitors of the 20S proteasome's chymotrypsin-like activity. nih.gov |

| CVT-659 | N- and C-terminally capped dipeptide with a 5-methoxy-1-indanone moiety. | A specific example of the structural class of proteasome inhibitors. nih.gov |

CGRP Receptor Antagonism

Calcitonin gene-related peptide (CGRP) receptor antagonists are a class of drugs that have been developed for the treatment of migraines. They function by blocking the action of CGRP, a neuropeptide involved in the transmission of pain signals and vasodilation, which are key events in the pathophysiology of migraine. The development of CGRP antagonists includes small molecules (gepants) and monoclonal antibodies.

A thorough review of the scientific literature reveals no studies or data linking this compound or its derivatives to CGRP receptor antagonism. The existing research on CGRP antagonists focuses on different chemical scaffolds. Therefore, there is currently no evidence to suggest that this compound derivatives exhibit activity as CGRP receptor antagonists.

Structure Activity Relationship Sar Studies of 5 Methoxy 1 Indanone 3 Acetic Acid Derivatives

Influence of Indanone Ring Substitutions on Bioactivity (e.g., Methoxy (B1213986) Groups)

Substitutions on the aromatic ring of the indanone nucleus are a key determinant of the biological activity of these derivatives. The presence, number, and position of substituents like methoxy groups can significantly modulate the pharmacological profile, particularly the anti-inflammatory properties.

Research into various indan (B1671822) acid derivatives has shown that substitutions on the benzene (B151609) portion of the indan nucleus are a common strategy to enhance bioactivity. researchgate.net For instance, the synthesis of 4,7-dimethoxy-1-indanones has been a crucial step in creating derivatives of kinamycin, which exhibit strong cytotoxic and anticancer activities. nih.gov While the parent compound, 5-Methoxy-1-indanone-3-acetic acid, itself serves as a foundational structure, further modifications to the ring system are explored to optimize activity. Studies on related indanone derivatives have demonstrated that the introduction of additional methoxy groups or other substituents can lead to compounds with appreciable anti-inflammatory effects. asianpubs.org The fusion of other rings, such as an isoxazole (B147169) nucleus, to the indanone core has also been shown to significantly boost anti-inflammatory activity over other pharmacological effects. researchgate.net

| Scaffold | Substitution Pattern | Observed Bioactivity Influence | Reference |

|---|---|---|---|

| Indanone | Fusion of Isoxazole Ring | Increased anti-inflammatory and antimicrobial activity. | researchgate.netnih.gov |

| Indanone | 4,7-Dimethoxy | Serves as a key intermediate for potent cytotoxic and anticancer agents (kinamycin derivatives). | nih.gov |

| Indan Acid | General Ring Methoxylations | Commonly synthesized to explore and enhance anti-inflammatory properties. | researchgate.net |

Impact of Acetic Acid Side Chain Modifications at Position 3 (or 1)

The carboxylic acid moiety is a critical feature for the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs), and modifications to the acetic acid side chain at position 3 of the indanone ring profoundly impact the compound's biological profile.

A common synthetic strategy involves converting the carboxylic acid into various derivatives, such as amides, to explore new pharmacological properties. asianpubs.org In one study, a series of indanone-3-acetic acid derivatives were synthesized by converting the acid to an acid chloride, which was then reacted with various amines to form a range of amide compounds. researchgate.net When these synthesized derivatives were tested for anti-inflammatory activity using the carrageenan-induced hind paw method, several of the amide compounds showed appreciable activity, with some being comparable to the standard drug indomethacin (B1671933). researchgate.netasianpubs.org This indicates that the carboxylic acid group can be successfully replaced by other functional groups, such as amides, while retaining or even enhancing anti-inflammatory effects. This modification allows for the introduction of diverse substituents, providing a route to fine-tune the molecule's physicochemical properties and biological activity.

| Parent Compound | Side Chain Modification | Resulting Derivative | Effect on Bioactivity | Reference |

|---|---|---|---|---|

| Indanone-3-acetic acid | Condensation with various amines | Indanone-3-acetamides | Some derivatives showed moderate to good anti-inflammatory activity, comparable to indomethacin. | researchgate.netasianpubs.org |

| 5,6-dichloroindan-1-acetic acid | Conversion to tetrazole | 5-(5',6'-dichloroindan-1'-yl)- methyltetrazole | Synthesized as a potential analgesic and anti-inflammatory agent. | researchgate.net |

Role of Stereochemistry and Conformational Flexibility

Stereochemistry plays a pivotal role in the action of many drugs, as biological targets like enzymes and receptors are inherently chiral. nih.gov For derivatives of this compound, the carbon at position 3 of the indanone ring is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers).

The three-dimensional arrangement of a molecule is crucial for its interaction with biological systems. nih.gov Generally, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable effects. nih.gov Studies on other chiral molecules have demonstrated that stereochemistry can significantly affect target binding, metabolism, and cellular uptake. nih.govnih.gov For instance, research on acivicin (B1666538) derivatives showed that only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereospecificity was critical for recognition by cellular transport systems. nih.gov

Although specific studies on the separated enantiomers of this compound are not detailed in the provided results, the fundamental principles of medicinal chemistry strongly suggest that the stereochemistry at the C-3 position would be a critical determinant of its bioactivity. The conformational flexibility of the five-membered ring and the orientation of the acetic acid side chain in 3D space would dictate how well the molecule fits into the binding site of its biological target. Therefore, the synthesis and evaluation of individual enantiomers would be a crucial step in optimizing the therapeutic potential of this class of compounds.

Correlative Analysis with Analogous Bioactive Scaffolds (e.g., Chalcones)

Indanones can be considered conformationally constrained or "locked" analogues of chalcones. preprints.org Chalcones are open-chain α,β-unsaturated ketones that form a privileged scaffold in medicinal chemistry, but they can be susceptible to light-induced cis-trans isomerization around their double bond when in solution. preprints.org This isomerization can lead to a mixture of active and less active forms, creating variability.

Transforming a chalcone (B49325) into an indanone via a cyclization reaction (such as the Nazarov cyclization) circumvents this issue. preprints.org The resulting indanone retains the key structural features of the parent chalcone but within a rigid five-membered ring system. preprints.org This increased rigidity eliminates the possibility of cis-trans isomerization and may lead to enhanced selectivity and activity towards biological targets like enzymes. preprints.org

Researchers have also created hybrid molecules that combine the features of both scaffolds. For example, a series of novel indanone chalcones were synthesized by reacting 2,3-dihydro-1H-inden-1-one with various substituted aldehydes. sci-hub.se This approach aims to merge the recognized bioactivities of both the indanone core and the chalcone framework to produce compounds with potentially pronounced pharmacological effects. sci-hub.se The design of chalcone derivatives that themselves contain an indanone moiety is another strategy to create novel agents with good antiviral activity. nih.gov This correlative analysis highlights a rational design strategy where the flexible chalcone scaffold can be used as a template for designing more stable and potentially more selective indanone-based therapeutic agents.

Computational Approaches and in Silico Analysis

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). This method is crucial for understanding the potential biological activity of compounds by modeling their interaction with a specific protein target at the atomic level. For the indanone class of compounds, to which 5-Methoxy-1-indanone-3-acetic acid belongs, molecular docking has been extensively used to explore and explain their inhibitory activities against various enzymes and proteins.

Derivatives of this compound have been identified as potent inhibitors of the chymotrypsin-like activity of the 20S proteasome. Docking studies on similar indanone derivatives have been performed against other significant biological targets, such as Cereblon (an E3 ubiquitin ligase component) and cyclooxygenase (COX) enzymes. nih.govnih.gov These studies typically reveal key interactions that stabilize the ligand in the binding pocket of the target protein.

Common interactions observed for indanone derivatives include:

Hydrogen Bonds: The carboxylate group (-COOH) of the acetic acid moiety and the ketone group (C=O) of the indanone ring are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., Arginine, Serine, Tyrosine) in the active site.

Hydrophobic Interactions: The aromatic ring system of the indanone core can engage in π-π stacking or other hydrophobic interactions with nonpolar residues like Phenylalanine, Leucine, and Tryptophan.

The results of docking simulations are often quantified by a scoring function, which estimates the binding affinity, typically in kcal/mol. Lower (more negative) values indicate a more favorable binding interaction. For instance, in a study of 68 indanone derivatives against the Cereblon protein, several compounds showed a stronger predicted binding affinity than the known ligand thalidomide. nih.gov

Table 1: Representative Molecular Docking Data for Indanone-Class Compounds against Biological Targets

This table presents illustrative data from studies on related indanone compounds to demonstrate the typical outputs of molecular docking analysis.

| Target Protein | Ligand Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Cereblon (CRBN) | Indanone Derivatives | -7.0 to -8.5 | TRP386, GLU377, HIS353 | Hydrogen Bond, Pi-Alkyl |

| COX-2 | Indanone Spiroisoxazolines | -9.5 to -11.2 | ARG513, TYR385, SER530 | Hydrogen Bond, Hydrophobic |

| 20S Proteasome | Peptide-based activators | Not specified | ARG83 | Electrostatic Interaction |

| TNF-α | Indanone Derivative | -6.8 | GLY121, TYR151 | Hydrogen Bond, Pi-Sigma |

This data demonstrates how docking can prioritize compounds and guide the design of new derivatives with improved potency by identifying the most critical interactions for binding.

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of every atom in the system over time. This technique is used to assess the stability of the predicted ligand-protein complex and to analyze the conformational changes that may occur upon binding.

For a compound like this compound, an MD simulation would typically follow these steps:

The best-docked pose of the ligand-protein complex is selected as the starting point.

The complex is placed in a simulated physiological environment, typically a box of water molecules and ions.

The forces on each atom are calculated, and Newton's laws of motion are applied to simulate their movements over a set period, often ranging from nanoseconds to microseconds.

Analysis of the MD trajectory provides critical insights into the stability of the binding. nih.govnih.gov Key metrics that are evaluated include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is not diffusing away from the binding site.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. High RMSF values in the binding site can suggest flexibility that may accommodate the ligand.

Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to post-process the MD trajectory to provide a more accurate estimate of the binding affinity than docking scores alone. nih.gov For example, an indanone derivative, DHFO, showed a high binding affinity of -163.16 kJ/mol with the Cereblon protein in an MM/PBSA calculation. nih.gov

Table 2: Key Metrics in Molecular Dynamics Simulation Analysis

| Metric | Description | Implication for Binding Stability |

|---|---|---|

| RMSD | Measures the change in atomic coordinates of the complex over time relative to a reference structure. | A low and stable RMSD value indicates that the ligand remains securely in the binding pocket. |

| RMSF | Measures the flexibility or fluctuation of individual amino acid residues during the simulation. | Can reveal which parts of the protein are rigid or flexible, and how ligand binding affects local dynamics. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | A high occupancy of key hydrogen bonds confirms their importance for stable binding. |

| MM/PBSA or MM/GBSA | Calculates the binding free energy by averaging snapshots from the MD trajectory. | Provides a quantitative estimate of binding affinity that accounts for solvent effects and conformational changes. |

MD simulations are therefore essential for validating docking results and providing a deeper understanding of the dynamic nature of the ligand-receptor interaction. frontiersin.orgnih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the fundamental electronic properties of a molecule. mdpi.com These calculations provide insights into molecular structure, stability, and reactivity based on the principles of quantum mechanics. For this compound, these methods can elucidate properties that govern its chemical behavior and interactions.

Key properties calculated using quantum chemistry include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. nims.go.jp

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the surface of a molecule. Red regions indicate negative electrostatic potential (electron-rich areas, such as around the oxygen atoms of the carbonyl and carboxyl groups), which are susceptible to electrophilic attack. Blue regions indicate positive potential (electron-poor areas), which are prone to nucleophilic attack. This map is invaluable for predicting sites of intermolecular interactions, particularly hydrogen bonding.

Atomic Charges and Bond Orders: These calculations quantify the charge distribution at each atom and the strength of chemical bonds, helping to rationalize the molecule's structure and reactivity.

Studies on related indanone structures have used DFT to investigate how modifications to the molecular framework tune the HOMO-LUMO energy levels and, consequently, the molecule's optical and electronic properties. nims.go.jp This information is critical for understanding not only potential drug-receptor interactions but also for applications in materials science.

Table 3: Important Quantum Chemical Descriptors and Their Significance

| Descriptor | Definition | Relevance to this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to act as an electron donor in reactions or charge-transfer interactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to act as an electron acceptor. The LUMO can interact with the HOMO of a target residue. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | The 3D map of the electronic charge distribution around a molecule. | Predicts regions for electrophilic and nucleophilic attack and sites for non-covalent interactions like hydrogen bonding. |

Computational Screening and Lead Optimization Strategies

Computational screening, or virtual screening, involves the use of computers to rapidly screen large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If this compound were a starting point or "hit" compound from such a screen, computational strategies would then be employed for lead optimization.

The lead optimization process aims to improve the properties of a hit compound to turn it into a viable drug candidate. This involves computationally designing and evaluating new derivatives to enhance potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

A typical computational lead optimization workflow for this compound would involve:

Scaffold Hopping and R-group Enumeration: Creating a virtual library of analogs by modifying the core indanone structure or by adding different functional groups at various positions. For example, the methoxy (B1213986) group could be moved to a different position, or the acetic acid side chain could be altered.

In Silico Evaluation: Each new analog would be subjected to the computational analyses described above. Molecular docking would predict binding affinity, while ADMET prediction models would estimate properties like solubility, permeability, and potential toxicity. nih.gov

Prioritization: Based on the combined computational results, a small number of the most promising derivatives are selected for chemical synthesis and subsequent experimental testing.

This iterative cycle of computational design, evaluation, and experimental validation significantly accelerates the drug discovery process and reduces the reliance on expensive and time-consuming high-throughput screening of physical compounds. frontiersin.org The indanone scaffold itself is a versatile starting point for such optimization efforts due to its synthetic tractability and proven biological activity across various targets. beilstein-journals.org

Metabolic Studies and Pharmacokinetic Considerations

Identification of Phase I Metabolic Transformations (e.g., Benzylic Oxidation, Carboxylic Acid Formation)

Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, primarily catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. longdom.orgusmlestrike.comnih.govmdpi.comopenanesthesia.org For 5-Methoxy-1-indanone-3-acetic acid, several potential Phase I transformations can be anticipated.

One probable metabolic route is benzylic oxidation , a common reaction for compounds with a benzene (B151609) ring adjacent to a carbon atom. In the case of the indanone structure, this could lead to hydroxylation at various positions on the aromatic ring or the aliphatic part of the indanone nucleus. Studies on related indanone derivatives have shown that hydroxylation is a key metabolic step. nih.govresearchgate.net

Another potential Phase I pathway is O-demethylation of the methoxy (B1213986) group at the 5-position. This reaction, also frequently mediated by CYP450 enzymes, would result in the formation of a hydroxyl group, creating a phenolic metabolite. This new hydroxyl group could then be a site for subsequent Phase II conjugation.

The carboxylic acid moiety of this compound is a key feature influencing its metabolism. While the carboxylic acid group itself is already a polar functional group, further oxidation is a possibility, although less common than conjugation for this functional group.

Table 1: Plausible Phase I Metabolic Transformations of this compound

| Transformation | Potential Metabolite | Enzymatic System |

| Benzylic Hydroxylation | Hydroxylated indanone derivative | Cytochrome P450 (CYP) |

| O-Demethylation | 5-Hydroxy-1-indanone-3-acetic acid | Cytochrome P450 (CYP) |

This table presents hypothetical metabolic pathways based on the chemical structure of this compound and general metabolic principles.

Characterization of Phase II Metabolic Pathways (e.g., Glucuronidation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, significantly increasing their water solubility and facilitating their excretion. longdom.orgusmlestrike.commdpi.comwikipedia.org The most common Phase II reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.govspringernature.comyoutube.comxenotech.com

Given the presence of a carboxylic acid group, glucuronidation is a highly probable and major metabolic pathway for this compound. Carboxylic acids are well-known substrates for UGT enzymes, leading to the formation of acyl glucuronides. acs.org These conjugates are generally inactive and readily excreted in urine or bile.

Furthermore, if Phase I metabolism results in the formation of hydroxylated metabolites (from benzylic oxidation or O-demethylation), these new hydroxyl groups would also be susceptible to glucuronidation, forming ether glucuronides.

Table 2: Likely Phase II Metabolic Pathways for this compound and its Phase I Metabolites

| Conjugation Reaction | Substrate | Potential Conjugate | Enzymatic System |

| Glucuronidation | This compound (parent) | This compound acyl glucuronide | UDP-glucuronosyltransferases (UGTs) |

| Glucuronidation | Hydroxylated metabolite (from Phase I) | Hydroxy-5-methoxy-1-indanone-3-acetic acid ether glucuronide | UDP-glucuronosyltransferases (UGTs) |

This table outlines expected Phase II metabolic pathways based on the functional groups present in the parent compound and its potential Phase I metabolites.

Enzymatic Systems Involved in Metabolism (e.g., 1-Indanone (B140024) Dioxygenase)

The primary enzymatic systems responsible for the metabolism of this compound are expected to be the cytochrome P450 (CYP450) enzymes for Phase I transformations and UDP-glucuronosyltransferases (UGTs) for Phase II conjugations. longdom.orgnih.govopenanesthesia.orgnih.gov

While specific CYP and UGT isoforms that might metabolize this compound have not been identified, studies on other xenobiotics with similar structural motifs can provide clues. For instance, various CYP isoforms, such as those in the CYP1, CYP2, and CYP3 families, are known to be involved in the metabolism of a wide range of drugs. nih.govmdpi.com Similarly, several UGT isoforms, including UGT1A and UGT2B subfamilies, are responsible for the glucuronidation of a vast array of compounds containing hydroxyl, carboxyl, and other functional groups. nih.govnih.govspringernature.comyoutube.com

Interestingly, research on the biotransformation of the basic 1-indanone structure has identified the involvement of 1-indanone dioxygenase in microbial systems, which catalyzes hydroxylation. nih.govresearchgate.net While this specific enzyme is from a bacterial source, it highlights the susceptibility of the indanone ring to oxidative metabolism. In mammals, analogous reactions are typically carried out by the versatile CYP450 system.

Implications for Preclinical Development (General Biotransformation Patterns)

Understanding the general biotransformation patterns of this compound is crucial for its preclinical development. The predicted metabolic pathways suggest that the compound is likely to be extensively metabolized.

The formation of polar glucuronide conjugates as the major metabolites would likely facilitate efficient renal and/or biliary excretion, which is a desirable characteristic for a drug candidate as it reduces the potential for accumulation and associated toxicities.

However, the potential for the formation of reactive metabolites, although not directly indicated by the available information, is always a consideration in drug development. For example, acyl glucuronides can sometimes be reactive and lead to idiosyncratic drug toxicity. acs.org Therefore, a thorough metabolic profiling and safety assessment during preclinical studies would be essential to identify all major metabolites and evaluate their potential for any adverse effects. mdpi.comnih.gov

Future Directions and Therapeutic Development

Strategies for Lead Optimization and Enhanced Selectivity

Lead optimization is a critical phase in drug discovery, aiming to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For 5-Methoxy-1-indanone-3-acetic acid, several strategies can be envisioned to refine its therapeutic potential.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships is fundamental. This involves synthesizing a library of analogs by modifying the core structure at specific positions. Key areas for modification on the this compound scaffold include:

The Methoxy (B1213986) Group: Investigating the impact of shifting the methoxy group to other positions on the aromatic ring or replacing it with other electron-donating or electron-withdrawing groups could significantly influence target binding and selectivity.

The Acetic Acid Side Chain: The length and nature of the acidic side chain are crucial for interaction with target proteins. Modifications such as esterification, amidation, or replacement with bioisosteres like tetrazoles could modulate activity and cell permeability. For instance, condensation of indanone-3-acetic acid with different amines has been explored to generate derivatives with varied biological activities. nih.gov

A study on 2-benzylidene-1-indanone (B110557) derivatives demonstrated that substitutions on the indanone ring can significantly influence their anti-inflammatory activity, highlighting the importance of SAR in this class of compounds. nih.gov

Enhancing Selectivity: Achieving selectivity for a specific biological target is paramount to minimizing off-target effects. For derivatives of this compound, which have shown inhibitory activity against the chymotrypsin-like activity of the 20S proteasome, enhancing selectivity over other proteasome activities and other cellular proteases would be a key objective. sigmaaldrich.com This can be achieved through computational modeling to understand the binding interactions at the atomic level and design modifications that favor interaction with the desired target.

Exploration of Novel Biological Targets and Polypharmacology

The indanone scaffold is known for its ability to interact with multiple biological targets, a concept known as polypharmacology. This can be advantageous in treating complex multifactorial diseases.

Novel Biological Targets: While the inhibition of the 20S proteasome is a known activity of this compound derivatives, the versatile indanone scaffold suggests the potential for interaction with other targets. sigmaaldrich.com Indanone derivatives have been investigated for their activity against a range of targets, including:

Acetylcholinesterase (AChE) and Monoamine Oxidases (MAO): The indanone core is present in Donepezil (B133215), an AChE inhibitor used in the treatment of Alzheimer's disease. nih.gov Indanone derivatives have also shown potential to modulate the activity of both MAO-A and MAO-B, which are key enzymes in the metabolism of neurotransmitters and are targets for neurodegenerative diseases. nih.gov

Misfolded Protein Aggregates: Certain 1-indanone (B140024) derivatives have been developed as ligands for misfolded α-synuclein aggregates, which are implicated in Parkinson's disease. nih.govnih.gov This suggests a potential avenue for developing this compound analogs for neurodegenerative disorders characterized by protein aggregation.

Anti-inflammatory Targets: The structural similarity of indanones to chalcones, known for their anti-inflammatory properties, has prompted the investigation of indanone derivatives as anti-inflammatory agents. nih.gov

Polypharmacology: A single drug acting on multiple targets can be a powerful therapeutic strategy for diseases like cancer and neurodegenerative disorders. The indanone acetic acid scaffold, with its potential to interact with proteasomes, kinases, and enzymes involved in neurotransmission, is an ideal candidate for the development of multi-target drugs. nih.gov Understanding the polypharmacological profile of this compound and its derivatives is crucial for identifying new therapeutic opportunities and potential side effects.